1-(2-Fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid
CAS No.: 618103-04-1
VCID: VC7919223
Molecular Formula: C20H19FN2O2
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
1-(2-Fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and applications in medicinal chemistry, particularly as anti-inflammatory, anticancer, and antioxidant agents. The specific structure of this compound includes a fluorophenyl group, an isobutylphenyl group, and a carboxylic acid moiety attached to the pyrazole ring, which contributes to its chemical reactivity and biological properties. Structural FeaturesThe molecular structure of 1-(2-Fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid can be described as follows:
These substituents influence the compound's physicochemical properties, such as hydrophobicity, acidity, and molecular interactions. Synthesis PathwaysThe synthesis of pyrazole derivatives often involves cyclization reactions between hydrazines and diketones or their equivalents. For this compound:
Biological ActivitiesPyrazole derivatives are widely studied for their pharmacological properties. While specific data on 1-(2-Fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid is limited, similar compounds exhibit:
Applications in Medicinal ChemistryThe structural framework of this compound makes it a potential candidate for drug design due to:
Research Findings and Future DirectionsAlthough specific studies on this compound are scarce, research on related pyrazole derivatives highlights its potential:
Future research should focus on:
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CAS No. | 618103-04-1 |
Product Name | 1-(2-Fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid |
Molecular Formula | C20H19FN2O2 |
Molecular Weight | 338.4 g/mol |
IUPAC Name | 2-(2-fluorophenyl)-5-[4-(2-methylpropyl)phenyl]pyrazole-3-carboxylic acid |
Standard InChI | InChI=1S/C20H19FN2O2/c1-13(2)11-14-7-9-15(10-8-14)17-12-19(20(24)25)23(22-17)18-6-4-3-5-16(18)21/h3-10,12-13H,11H2,1-2H3,(H,24,25) |
Standard InChIKey | PXWZTMBUCQXVSW-UHFFFAOYSA-N |
SMILES | CC(C)CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=CC=C3F |
Canonical SMILES | CC(C)CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=CC=C3F |
PubChem Compound | 3555399 |
Last Modified | Aug 19 2023 |
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